4-(1-aminopropan-2-yl)-N,N-dimethylaniline
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Overview
Description
4-(1-aminopropan-2-yl)-N,N-dimethylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an aniline group substituted with a 1-aminopropan-2-yl group and two methyl groups on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-aminopropan-2-yl)-N,N-dimethylaniline typically involves the reaction of aniline derivatives with appropriate alkylating agents. One common method is the alkylation of N,N-dimethylaniline with 1-chloropropane-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal catalysts, can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
4-(1-aminopropan-2-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives, depending on the nucleophile used.
Scientific Research Applications
4-(1-aminopropan-2-yl)-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-aminopropan-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also bind to receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylaniline: Similar structure but lacks the 1-aminopropan-2-yl group.
4-(1-aminopropan-2-yl)aniline: Similar structure but lacks the two methyl groups on the nitrogen atom.
N,N-dimethyl-4-aminobenzylamine: Similar structure but with a different alkyl group on the nitrogen atom.
Uniqueness
4-(1-aminopropan-2-yl)-N,N-dimethylaniline is unique due to the presence of both the 1-aminopropan-2-yl group and the two methyl groups on the nitrogen atom. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H18N2 |
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Molecular Weight |
178.27 g/mol |
IUPAC Name |
4-(1-aminopropan-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C11H18N2/c1-9(8-12)10-4-6-11(7-5-10)13(2)3/h4-7,9H,8,12H2,1-3H3 |
InChI Key |
PALPJAUFQVUYJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
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